![molecular formula C17H15Cl2N3O3 B2645795 N~1~,N~3~-bis(4-chlorophenyl)-2-[(methoxyimino)methyl]malonamide CAS No. 400087-96-9](/img/structure/B2645795.png)
N~1~,N~3~-bis(4-chlorophenyl)-2-[(methoxyimino)methyl]malonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N~1~,N~3~-bis(4-chlorophenyl)-2-[(methoxyimino)methyl]malonamide” is an organic compound containing two 4-chlorophenyl groups and a methoxyimino group attached to a malonamide core. The presence of the methoxyimino group suggests that this compound could potentially exhibit interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be characterized by the presence of two phenyl rings substituted with chlorine atoms, a malonamide group, and a methoxyimino group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its molecular structure. For instance, the presence of the chlorine atoms could increase its density and boiling point compared to similar compounds without halogens .Wissenschaftliche Forschungsanwendungen
Chemoselectivity in Catalyzed Reactions
Research demonstrates the chemoselectivity of rhodium(II) carbenoids derived from certain esters, highlighting the impact of substituents on product distribution. This study underscores the potential of derivatives like N1,N3-bis(4-chlorophenyl)-2-[(methoxyimino)methyl]malonamide in facilitating specific chemical transformations, showcasing its utility in organic synthesis and catalysis (Zaragoza, 1995).
Corrosion Inhibition
Compounds with structural similarities to N1,N3-bis(4-chlorophenyl)-2-[(methoxyimino)methyl]malonamide are investigated for their corrosion inhibition properties on mild steel in acidic mediums. Such studies indicate the potential of these compounds in protecting metallic surfaces from corrosion, thus extending their applicability in materials science and engineering (Elbelghiti et al., 2016).
Estrogenic and Proestrogenic Properties
Investigations into the estrogenic and proestrogenic properties of methoxychlor and its contaminants have provided insights into the biological activities of chlorinated compounds. Such research is crucial for understanding the environmental and health impacts of these chemicals, potentially guiding the development of safer alternatives (Bulger et al., 1985).
Detection of Aromatic Amines
The use of ionic liquids for the improvement of separation and quantization of aromatic amines, which are present as contaminants in consumer products, highlights the role of chemically related compounds in analytical chemistry. This application is particularly relevant for ensuring the safety and compliance of consumer goods (Lizier & Zanoni, 2012).
Anticholinesterase Reactivators
Research into bispyridinium-dioxime compounds, such as HLö 7 dimethanesulfonate, for reactivating acetylcholinesterase inhibited by organophosphates, underscores the pharmaceutical and toxicological significance of compounds related to N1,N3-bis(4-chlorophenyl)-2-[(methoxyimino)methyl]malonamide. These findings are critical for developing antidotes to organophosphate poisoning (Eyer et al., 2005).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N,N'-bis(4-chlorophenyl)-2-[(E)-methoxyiminomethyl]propanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N3O3/c1-25-20-10-15(16(23)21-13-6-2-11(18)3-7-13)17(24)22-14-8-4-12(19)5-9-14/h2-10,15H,1H3,(H,21,23)(H,22,24)/b20-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOXXVTFRDSGADH-KEBDBYFISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CC(C(=O)NC1=CC=C(C=C1)Cl)C(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C/C(C(=O)NC1=CC=C(C=C1)Cl)C(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

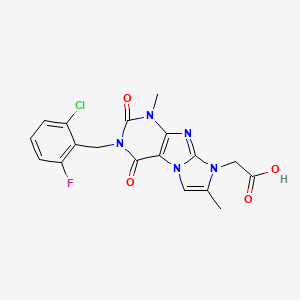
![N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2645714.png)
![2-[6,7-Dichloro-3-(trifluoromethyl)quinoxalin-2-yl]-2-phenylacetonitrile](/img/structure/B2645715.png)
![(E)-methyl 2-(2-cyano-3-(4-isopropoxy-3-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2645719.png)
![3-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-6-(3-methylpyrazol-1-yl)pyridazine](/img/structure/B2645721.png)
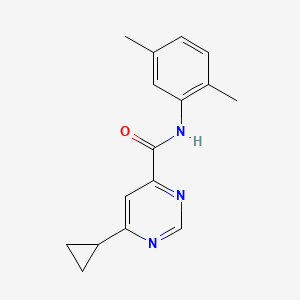
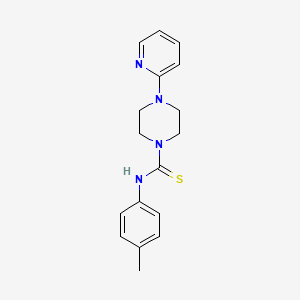

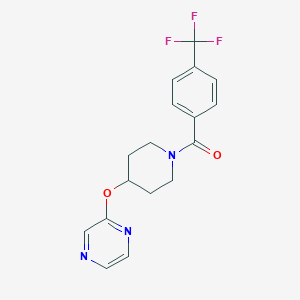
![ethyl 2-amino-4-(4-nitrophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate](/img/structure/B2645729.png)
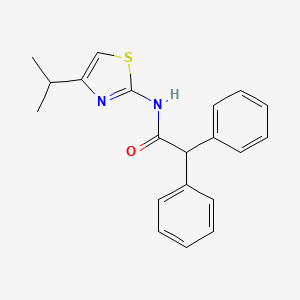
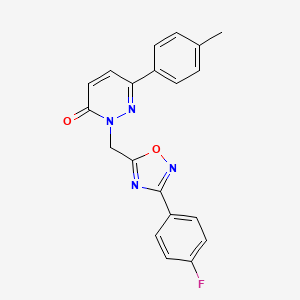
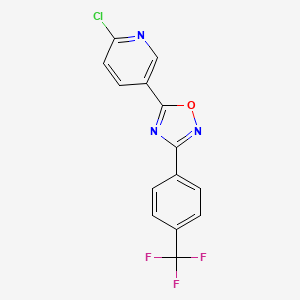
![Methyl 5-[4-(chloromethyl)phenyl]-1,3-oxazole-4-carboxylate](/img/structure/B2645735.png)